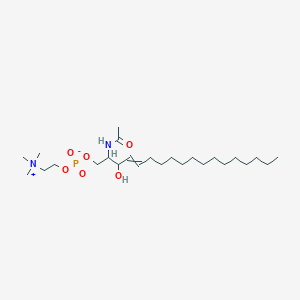
N-acetyl-D-erythro-sphingosylphosphorylcholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl-D-erythro-sphingosylphosphorylcholine is a sphingolipid, a class of lipids that are significant components of cell membranes. This compound is particularly abundant in the membranes of nerve cells and red blood cells . It plays a crucial role in cellular signaling and structural integrity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-D-erythro-sphingosylphosphorylcholine typically involves the acetylation of sphingosine followed by phosphorylation with phosphorylcholine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
N-acetyl-D-erythro-sphingosylphosphorylcholine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the sphingosine backbone.
Reduction: Typically used to modify the double bonds in the sphingosine chain.
Substitution: Commonly involves the replacement of the phosphorylcholine group with other functional groups.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Requires specific catalysts and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various derivatives of sphingosine and phosphorylcholine, which can have different biological activities and applications .
科学研究应用
N-acetyl-D-erythro-sphingosylphosphorylcholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Plays a role in cell signaling and apoptosis, making it a valuable tool in cellular biology research.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: Utilized in the development of drug delivery systems and biomaterials
作用机制
N-acetyl-D-erythro-sphingosylphosphorylcholine exerts its effects primarily through its interactions with cell membranes. It can modulate membrane fluidity and influence the activity of membrane-bound proteins. The compound also acts as a precursor to bioactive molecules like ceramides, which are involved in signaling pathways related to cell growth, differentiation, and apoptosis .
相似化合物的比较
Similar Compounds
Sphingosylphosphorylcholine: Similar in structure but lacks the acetyl group.
Sphingosine-1-phosphate: Another sphingolipid involved in signaling but with different functional groups.
Glucosylsphingosine: Contains a glucose moiety instead of phosphorylcholine.
Uniqueness
N-acetyl-D-erythro-sphingosylphosphorylcholine is unique due to its specific acetylation, which imparts distinct biological properties. This modification can influence its interaction with enzymes and receptors, making it a valuable compound for targeted research and therapeutic applications .
属性
IUPAC Name |
(2-acetamido-3-hydroxyoctadec-4-enyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)24(26-23(2)28)22-33-34(30,31)32-21-20-27(3,4)5/h18-19,24-25,29H,6-17,20-22H2,1-5H3,(H-,26,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZSEZHHSPWFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51N2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
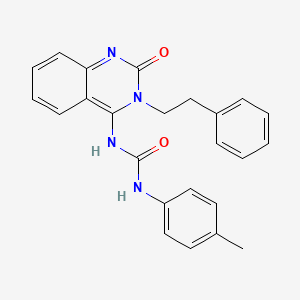
![(2R,3R,4S)-3,4-dihydroxy-2-[3-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B14105433.png)
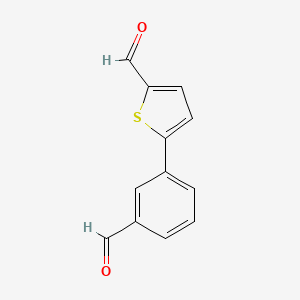
![1-(3-Butoxyphenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105436.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14105449.png)
![6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105451.png)
![4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B14105462.png)
![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14105474.png)

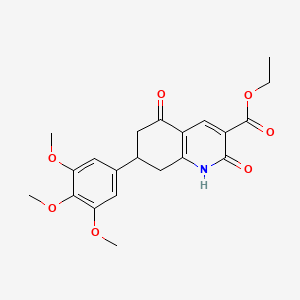
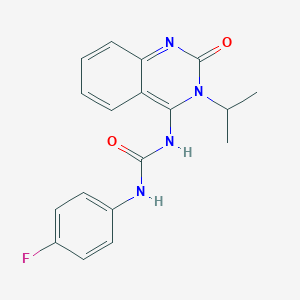
![11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B14105491.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14105507.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14105520.png)
